molecular formula C10F18O2 B14475922 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-bis[(trifluoroethenyl)oxy]hexane CAS No. 69818-04-8

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-bis[(trifluoroethenyl)oxy]hexane

Cat. No.: B14475922
CAS No.: 69818-04-8
M. Wt: 494.08 g/mol
InChI Key: DQQSCDWHXLEEHU-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-bis[(trifluoroethenyl)oxy]hexane is a highly fluorinated organic compound. It is characterized by its unique structure, which includes multiple fluorine atoms and trifluoroethenyl groups. This compound is known for its exceptional chemical stability and resistance to degradation, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-bis[(trifluoroethenyl)oxy]hexane typically involves the reaction of hexafluoropropylene oxide with a suitable fluorinated alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to achieve efficient and cost-effective synthesis. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-bis[(trifluoroethenyl)oxy]hexane can undergo several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

    Addition Reactions: The presence of trifluoroethenyl groups allows for addition reactions with various electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles, such as alkoxides and amines, as well as electrophiles like halogens and acids. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield fluorinated ethers or amines, while addition reactions can produce various adducts with electrophiles.

Scientific Research Applications

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-bis[(trifluoroethenyl)oxy]hexane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of advanced fluorinated materials and polymers.

    Biology: Investigated for its potential use in bioimaging and as a contrast agent due to its unique fluorine content.

    Medicine: Explored for its potential in drug delivery systems and as a component of medical devices.

    Industry: Utilized in the production of high-performance coatings, lubricants, and sealants due to its chemical stability and resistance to harsh environments.

Mechanism of Action

The mechanism by which 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-bis[(trifluoroethenyl)oxy]hexane exerts its effects is primarily related to its fluorine content and unique molecular structure. The multiple fluorine atoms contribute to its high electronegativity and chemical inertness, allowing it to interact with various molecular targets and pathways. In biological systems, the compound’s fluorine atoms can enhance its binding affinity to specific proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Hexafluoropropylene Oxide: A precursor used in the synthesis of various fluorinated compounds.

    Perfluorohexane: A fully fluorinated hydrocarbon with similar chemical stability and applications.

    Trifluoroethanol: A fluorinated alcohol used in the synthesis of fluorinated ethers and other compounds.

Uniqueness

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-bis[(trifluoroethenyl)oxy]hexane stands out due to its combination of multiple trifluoroethenyl groups and high fluorine content, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring long-term durability and performance under harsh conditions.

Properties

CAS No.

69818-04-8

Molecular Formula

C10F18O2

Molecular Weight

494.08 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1,6-bis(1,2,2-trifluoroethenoxy)hexane

InChI

InChI=1S/C10F18O2/c11-1(12)3(15)29-9(25,26)7(21,22)5(17,18)6(19,20)8(23,24)10(27,28)30-4(16)2(13)14

InChI Key

DQQSCDWHXLEEHU-UHFFFAOYSA-N

Canonical SMILES

C(=C(F)F)(OC(C(C(C(C(C(OC(=C(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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